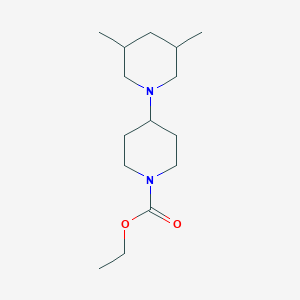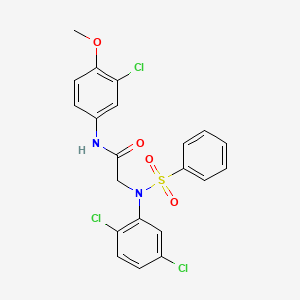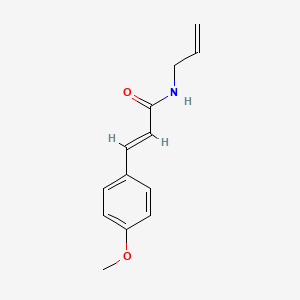![molecular formula C17H19BrO3 B5109266 1-bromo-3-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B5109266.png)
1-bromo-3-[3-(4-ethoxyphenoxy)propoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-bromo-3-[3-(4-ethoxyphenoxy)propoxy]benzene is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. This compound is also known as BPPB and has been synthesized using various methods. In
Mecanismo De Acción
BPPB is a potent inhibitor of the protein kinase CK2, which plays a critical role in cell proliferation and survival. By inhibiting CK2, BPPB can induce cell death in cancer cells and reduce inflammation in various diseases. BPPB has also been shown to modulate the activity of other enzymes, including phosphodiesterases and protein phosphatases.
Biochemical and Physiological Effects
BPPB has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and induction of cell death in cancer cells. BPPB has also been shown to reduce inflammation in various diseases, including rheumatoid arthritis and multiple sclerosis. Additionally, BPPB has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPPB has several advantages for use in lab experiments, including its high potency and selectivity for CK2 inhibition. BPPB is also stable and can be easily synthesized using various methods. However, BPPB has some limitations, including its poor solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for research on BPPB, including the development of new drugs for the treatment of cancer, inflammatory diseases, and neurological disorders. BPPB can also be used as a tool to study the role of CK2 in various cellular processes, including cell proliferation and survival. Additionally, BPPB can be used in the development of new imaging agents for the diagnosis of cancer and other diseases.
Conclusion
In conclusion, BPPB is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. BPPB can be synthesized using various methods and has been used in various scientific research studies. BPPB has several advantages for use in lab experiments, including its high potency and selectivity for CK2 inhibition. However, BPPB has some limitations, including its poor solubility in water. There are several future directions for research on BPPB, including the development of new drugs and imaging agents for the diagnosis and treatment of various diseases.
Métodos De Síntesis
BPPB can be synthesized using different methods, including the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst. Another method involves the reaction of 1-bromo-3-nitrobenzene with 3-(4-ethoxyphenoxy)propylamine in the presence of a base, followed by reduction of the nitro group to an amino group using palladium on carbon.
Aplicaciones Científicas De Investigación
BPPB has been used in various scientific research studies, including its application in the development of new drugs for the treatment of cancer, inflammatory diseases, and neurological disorders. BPPB has also been used in the development of new imaging agents for the diagnosis of cancer and other diseases.
Propiedades
IUPAC Name |
1-bromo-3-[3-(4-ethoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-2-19-15-7-9-16(10-8-15)20-11-4-12-21-17-6-3-5-14(18)13-17/h3,5-10,13H,2,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSVMXQKULDIOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5109185.png)

![tert-butyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5109194.png)


![2,3-bis{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}quinoxaline 1,4-dioxide](/img/structure/B5109216.png)
![2,5-dimethyl-1-[3-nitro-4-(1-piperidinyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B5109225.png)
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5109231.png)
![ethyl 4-(2-chlorobenzyl)-1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5109246.png)


![1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B5109262.png)
![dimethyl 5-(3-fluorophenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate](/img/structure/B5109273.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B5109279.png)